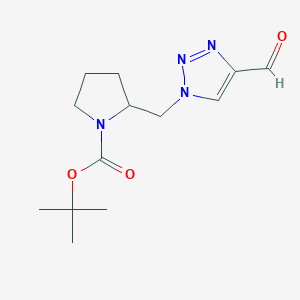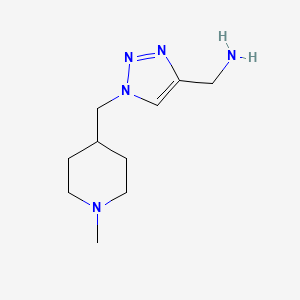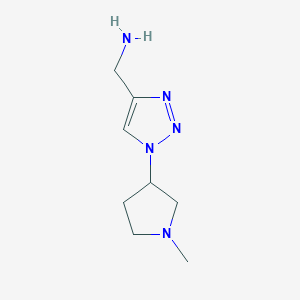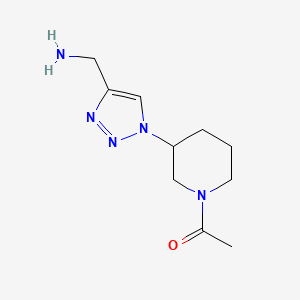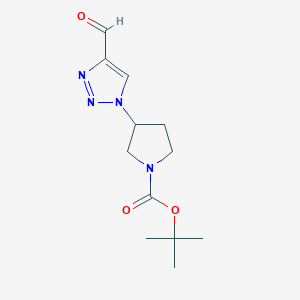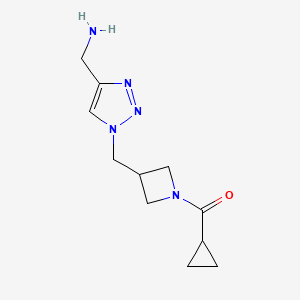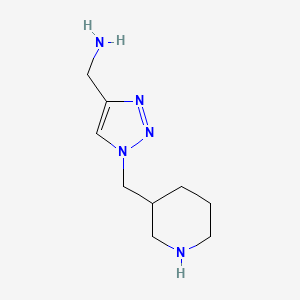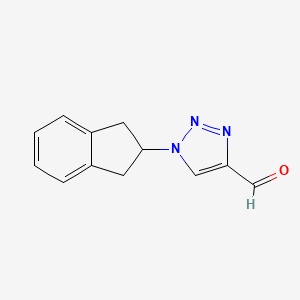
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (2-Chloro-1-HMPB) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is a member of the pyrrolidinone family and has a unique structure with a chlorine atom connected to the pyrrolidinone ring. The molecule has a wide range of applications, including drug delivery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-1-HMPB has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a substrate for the synthesis of a variety of biochemicals, including enzymes and hormones. Furthermore, it has been used as a substrate for the synthesis of a variety of biochemical sensors.
Mécanisme D'action
2-Chloro-1-HMPB is believed to act as a prodrug, meaning it is inactive until it is metabolized by the body. Once metabolized, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-Chloro-1-HMPB increases the amount of acetylcholine in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Chloro-1-HMPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the level of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, it has been shown to increase the level of dopamine in the brain, which can lead to improved mood and decreased anxiety. Finally, it has been shown to increase the level of norepinephrine in the brain, which can lead to increased energy, focus, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-HMPB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Chloro-1-HMPB is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-1-HMPB is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
The potential applications of 2-Chloro-1-HMPB are vast and varied, and there are many potential future directions for research. One potential future direction is to explore the use of 2-Chloro-1-HMPB as a substrate for the synthesis of a variety of pharmaceuticals and biochemicals. Additionally, further research could be done to explore the potential therapeutic effects of 2-Chloro-1-HMPB, such as its ability to improve cognitive function, mood, and energy levels. Finally, further research could be done to explore the potential toxicity of 2-Chloro-1-HMPB and to develop methods to reduce its toxicity.
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-9(12)10(15)13-5-8(6-14)11(2,3)7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRJWMNWMHBGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





